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molecular formula C12H17BrO3 B8699612 1-Bromo-2-[(1-ethoxyethoxy)methyl]-4-methoxybenzene CAS No. 651326-66-8

1-Bromo-2-[(1-ethoxyethoxy)methyl]-4-methoxybenzene

Cat. No. B8699612
M. Wt: 289.16 g/mol
InChI Key: XCJHGVRWMFLYTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07271264B2

Procedure details

Dissolve 1-bromo-2-(1-ethoxy-ethoxymethyl)-4-methoxy-benzene (3.0 g, 10.3 mmol)in THF (100 mL) and cool to −78° C. Add 2.5M butyllithium in hexanes (4.6 mL, 11.4 mmol), dropwise and stir for 15 min. Add trimethylborate (2.1 g, 20.6 mmol) to the reaction mixture and warm to room temperature. Add 1N HCl (100 mL) and stir at room temperature for 2 hours. Extract three times with methylene chloride, dry the combined organic layers with sodium sulfate, filter and concentrate in vacuo to yield a crude product. Triturate with methylene chloride/hexanes to yield 680 mg (40%) of the title compound. 1H NMR (CDCl3) δ 7.65 (d, J=8.2 Hz, 1H), 6.93 (dd, J=8.2, 2.1 Hz, 1H), 6.85 (d, J=1.4 Hz, 1H), 5.06 (s, 2H), 3.86 (s, 3H).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
4.6 mL
Type
reactant
Reaction Step Two
Quantity
2.1 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
40%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[CH2:10][O:11]C(OCC)C.C([Li])CCC.C[O:23][B:24](OC)OC.Cl>C1COCC1>[CH3:9][O:8][C:5]1[CH:6]=[CH:7][C:2]2[B:24]([OH:23])[O:11][CH2:10][C:3]=2[CH:4]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)OC)COC(C)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
hexanes
Quantity
4.6 mL
Type
reactant
Smiles
Step Three
Name
Quantity
2.1 g
Type
reactant
Smiles
COB(OC)OC
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
dropwise and stir for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stir at room temperature for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
Extract three times with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry the combined organic layers with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a crude product
CUSTOM
Type
CUSTOM
Details
Triturate with methylene chloride/hexanes

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC1=CC2=C(B(OC2)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 680 mg
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 40.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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